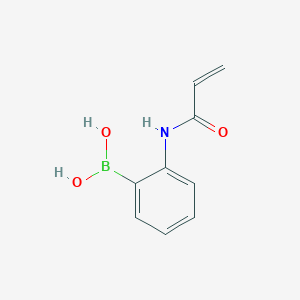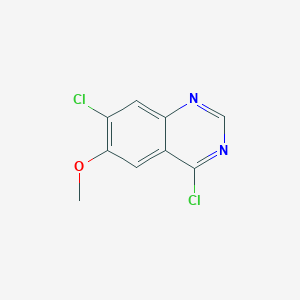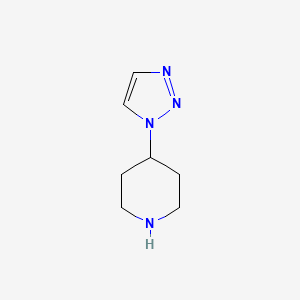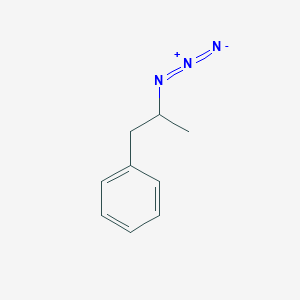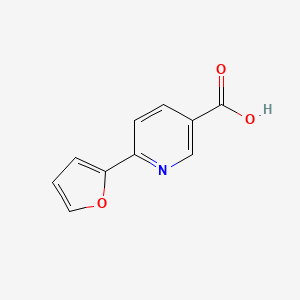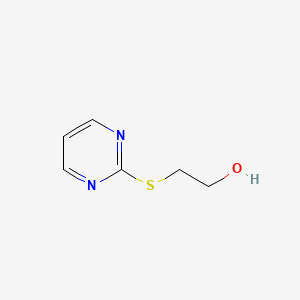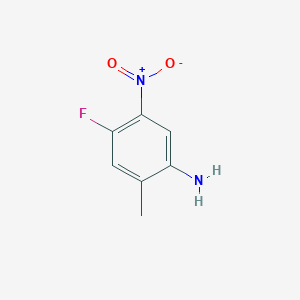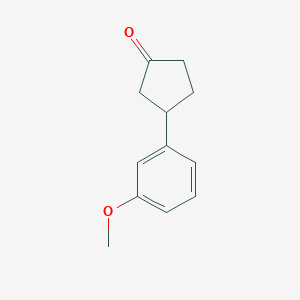
3-(3-Methoxyphenyl)cyclopentanone
Vue d'ensemble
Description
“3-(3-Methoxyphenyl)cyclopentanone” is a chemical compound with the molecular formula C12H14O2 . It is a derivative of cyclopentanone, a cyclic ketone, with a methoxyphenyl group attached .
Molecular Structure Analysis
The molecular structure of “3-(3-Methoxyphenyl)cyclopentanone” consists of a five-membered cyclopentanone ring with a 3-methoxyphenyl group attached . The compound has a molecular weight of 190.24 g/mol .
Physical And Chemical Properties Analysis
“3-(3-Methoxyphenyl)cyclopentanone” has a molecular weight of 190.24 g/mol . It has a topological polar surface area of 26.3 Ų and a complexity of 204 . It has no hydrogen bond donors and two hydrogen bond acceptors .
Applications De Recherche Scientifique
Thermal Decomposition Kinetics
- Structural Effects and Kinetics : A study examined the thermal decomposition of compounds related to 3-(3-Methoxyphenyl)cyclopentanone, using methods like TGA and DTA. This research provides insights into the decomposition process and kinetic parameters of similar compounds (Manikandan et al., 2016).
Chemical Reactions and Synthesis
- Organophosphorus Compound Reactions : Research on the reactions of ketones with specific organophosphorus compounds highlighted transformations involving cyclopentanone, a core structure in 3-(3-Methoxyphenyl)cyclopentanone (Scheibye et al., 1982).
- Arylation Reaction of Enamines : Another study explored the arylation reaction of enamines with aryllead triacetates, which included compounds structurally similar to 3-(3-Methoxyphenyl)cyclopentanone (May & Pinhey, 1982).
Synthesis of Biologically Active Compounds
- Antinociceptive Activity : A series of compounds synthesized from 2-arylcyclopentanone, which is structurally related to 3-(3-Methoxyphenyl)cyclopentanone, showed activity in an antinociceptive assay, suggesting potential in pain relief research (Mazzocchi & Kim, 1982).
- Microwave Irradiation in Synthesis : A study demonstrated a method for synthesizing bis(substituted benzylidene)cycloalkanones using microwave irradiation. This includes cyclopentanone derivatives, indicating the importance of 3-(3-Methoxyphenyl)cyclopentanone in such processes (Zheng et al., 1997).
Photocrosslinkable Polymers
- Polyesters with Specific Absorptions : Research into photocrosslinkable polymers for photoresist and photolithographic applications has included derivatives of cyclopentanone, indicating the potential utility of 3-(3-Methoxyphenyl)cyclopentanone in this field (Borden, 1978).
Antitumor and Antileukemic Agents
- Antitumor Mechanisms : Studies on compounds like (4-Methoxyphenyl)(3,4,5-trimethoxyphenyl)methanone, which share structural similarities with 3-(3-Methoxyphenyl)cyclopentanone, have shown significant antitumor properties (Magalhães et al., 2013).
- Anti-Leukemic Agents : DIF analogues, structurally related to cyclopentanone derivatives, have shown potential as potent anti-leukemic agents in studies (Kubohara, 1999).
Alzheimer’s Disease Research
- Memory Impairment Attenuation : A cyclopentanone derivative was studied for its effects on behavior and amyloid β plaque deposition in Alzheimer's disease models, suggesting relevance in neurodegenerative disorder research (Ullah et al., 2021).
Safety And Hazards
The safety data sheet for “3-(3-Methoxyphenyl)cyclopentanone” indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to wear protective gloves, protective clothing, eye protection, and face protection when handling this compound .
Propriétés
IUPAC Name |
3-(3-methoxyphenyl)cyclopentan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O2/c1-14-12-4-2-3-9(8-12)10-5-6-11(13)7-10/h2-4,8,10H,5-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARRFLEJFTVGOPN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2CCC(=O)C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201299169 | |
| Record name | 3-(3-Methoxyphenyl)cyclopentanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201299169 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Methoxyphenyl)cyclopentanone | |
CAS RN |
171046-94-9 | |
| Record name | 3-(3-Methoxyphenyl)cyclopentanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=171046-94-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(3-Methoxyphenyl)cyclopentanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201299169 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![10-Azabicyclo[4.3.1]decane](/img/structure/B1342603.png)
![2-Bromo-5-chlorobenzo[d]oxazole](/img/structure/B1342612.png)
![2-Iodo-5-methoxybenzo[d]thiazole](/img/structure/B1342613.png)
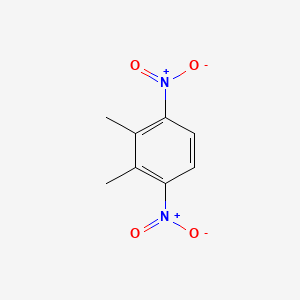
![Ethyl 3-chloroimidazo[1,2-a]pyridine-8-carboxylate](/img/structure/B1342628.png)
